molecular formula C14H21NO4S B13906757 methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B13906757
M. Wt: 299.39 g/mol
InChI Key: ZUVVLBGWTRIOFH-ZDUSSCGKSA-N
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Description

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is an organic compound with the molecular formula C14H21NO4S. It is a derivative of pentanoic acid and contains a sulfonyl group attached to a methylphenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate typically involves the reaction of 4-methylphenylsulfonyl chloride with 4-methyl-2-aminopentanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-([(4-methylphenyl)sulfonyl]amino)pentanoic acid
  • 2-(4-methylsulfonyl phenyl) indole derivatives
  • {(4-nitrophenyl)sulfonyl}tryptophan

Uniqueness

Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate is unique due to its specific structure, which combines a sulfonyl group with a methylphenyl ring and a pentanoate backbone. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C14H21NO4S/c1-10(2)9-13(14(16)19-4)15-20(17,18)12-7-5-11(3)6-8-12/h5-8,10,13,15H,9H2,1-4H3/t13-/m0/s1

InChI Key

ZUVVLBGWTRIOFH-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC

Origin of Product

United States

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